molecular formula C24H26N4O4 B11035549 [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][5-(4-ethoxyphenyl)-1H-pyrazol-3-yl]methanone

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][5-(4-ethoxyphenyl)-1H-pyrazol-3-yl]methanone

Cat. No.: B11035549
M. Wt: 434.5 g/mol
InChI Key: LRWFBTCJQNJGKA-UHFFFAOYSA-N
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Description

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(4-ETHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE is a complex organic compound that features a benzodioxole group, a pyrazole ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(4-ETHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the benzodioxole and pyrazole intermediates. One common approach involves the following steps:

    Preparation of Benzodioxole Intermediate: The benzodioxole intermediate can be synthesized by reacting catechol with methylene chloride in the presence of a base such as potassium carbonate.

    Preparation of Pyrazole Intermediate: The pyrazole intermediate can be synthesized by reacting hydrazine with an appropriate β-diketone under acidic conditions.

    Coupling Reaction: The benzodioxole and pyrazole intermediates are then coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base like triethylamine.

    Formation of Piperazine Derivative: The final step involves the reaction of the coupled intermediate with piperazine under reflux conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(4-ETHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(4-ETHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Biological Research: It is used as a probe to study various biological pathways and molecular interactions.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(4-ETHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • 1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)ethanone
  • 1-(2H-1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(4-ETHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]methanone

InChI

InChI=1S/C24H26N4O4/c1-2-30-19-6-4-18(5-7-19)20-14-21(26-25-20)24(29)28-11-9-27(10-12-28)15-17-3-8-22-23(13-17)32-16-31-22/h3-8,13-14H,2,9-12,15-16H2,1H3,(H,25,26)

InChI Key

LRWFBTCJQNJGKA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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